15(S)-Hpepe

Übersicht

Beschreibung

15(S)-HpEPE is a monohydroperoxy polyunsaturated fatty acid produced by the action of 15-lipoxygenase on eicosapentaenoic acid. Although the biological activities of this compound have not been well characterized, it is expected to behave similarly to 15(S)-HpETE (Catalog No. 44720).

Biologische Aktivität

15(S)-Hydroxyeicosapentaenoic acid (15(S)-Hpepe), also known as 15-hydroperoxyeicosapentaenoic acid (this compound), is a biologically active eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). This compound plays a significant role in various biological processes, particularly in inflammation and resolution. Understanding its biological activity is crucial for exploring its therapeutic potential in inflammatory diseases.

Chemical Structure and Formation

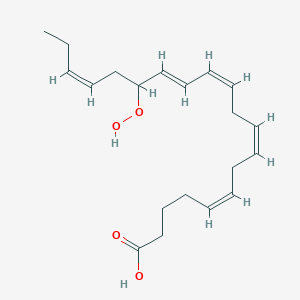

This compound is formed through the lipoxygenase-mediated oxidation of EPA. The initial product, this compound, is rapidly reduced to this compound, which can further be metabolized into various bioactive lipids, including lipoxins and resolvins. The structure of this compound can be represented as follows:

The biological activity of this compound primarily revolves around its anti-inflammatory properties. Several mechanisms have been identified:

- Inhibition of Pro-inflammatory Mediators : this compound inhibits the formation of leukotrienes and pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation .

- Promotion of Resolution Pathways : It enhances the production of specialized pro-resolving mediators (SPMs), including lipoxin A, which are crucial for resolving inflammation .

- Cellular Signaling : this compound acts as an autocrine and paracrine signaling molecule, influencing various cell types involved in inflammatory responses, including platelets and leukocytes .

Biological Activities and Effects

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various models of inflammation:

- Zymosan-Induced Peritonitis Model : In murine models, administration of this compound significantly reduced plasma leakage and leukocyte infiltration during the inflammatory response . This indicates its potential for managing acute inflammatory conditions.

- Aspirin-Triggered Lipoxin Formation : In patients taking aspirin, the presence of this compound was associated with enhanced lipoxin production, suggesting a role in modulating aspirin's anti-inflammatory effects .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,13E,15S,17Z)-15-hydroperoxyicosa-5,8,11,13,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h3-5,8-11,13-14,17,19,23H,2,6-7,12,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,13-3-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMFSFWYWZLDKP-DBVSHIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101348024 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125992-60-1 | |

| Record name | (5Z,8Z,11Z,13E,15S,17Z)-15-Hydroperoxy-5,8,11,13,17-icosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101348024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.